2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one
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Overview
Description
2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with a 2,3-dimethylphenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of 2,3-dimethylphenylthiol with cyclohexanone under specific conditions. One common method is the nucleophilic substitution reaction where the thiol group attacks the carbonyl carbon of cyclohexanone, leading to the formation of the desired product. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The phenylsulfanyl group plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dimethylphenyl)sulfanyl]cyclohexan-1-one
- 2-[(2,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one
- 2-[(3,4-Dimethylphenyl)sulfanyl]cyclohexan-1-one
Uniqueness
2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The steric and electronic effects of these substituents can lead to distinct properties compared to other similar compounds.
Properties
CAS No. |
89816-85-3 |
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Molecular Formula |
C14H18OS |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
2-(2,3-dimethylphenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C14H18OS/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15/h5-6,9,14H,3-4,7-8H2,1-2H3 |
InChI Key |
VBNLXYBIFDIJNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)SC2CCCCC2=O)C |
Origin of Product |
United States |
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